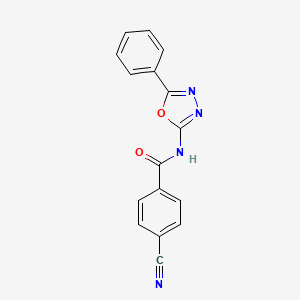

![molecular formula C15H21ClN2O2 B2612580 Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride CAS No. 1774897-50-5](/img/structure/B2612580.png)

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride, also known as BAZOC, is a novel chemical compound with a wide range of potential applications in scientific research. BAZOC is a cyclic carbamate with a six-member ring structure containing two nitrogen atoms and an oxygen atom. It is a white crystalline solid with a melting point of 146-148°C. BAZOC is synthesized from benzyl alcohol, azaspiro[2.5]octan-1-ylcarbamic acid, and hydrochloric acid, and is used in various laboratory experiments.

科学研究应用

Crystallographic Analysis

The compound's structural features, including its crystallographic characteristics and molecular interactions, have been extensively studied. For instance, the stereochemical assignment of similar azaspirocyclic compounds was determined through single crystal X-ray diffraction, which revealed detailed information about their crystal structure and hydrogen bonding interactions (Christensen et al., 2011). Furthermore, the crystal and molecular structure of related azaspiro compounds has been analyzed, providing insights into their conformation and molecular interactions, such as hydrogen bonding patterns (Manjunath et al., 2011).

Synthesis and Chemical Properties

This compound has been the focus of various synthetic routes and studies on its chemical properties. A notable research direction involves the diversity-oriented synthesis of azaspirocycles, where novel building blocks like omega-unsaturated dicyclopropylmethylamines are converted into heterocyclic azaspirocycles, indicating its importance in chemistry-driven drug discovery (Wipf et al., 2004). Similarly, the synthesis of 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery highlights the innovative applications of these compounds in the field (Chalyk et al., 2017).

Pharmacological Studies

Research has also explored the pharmacological potential of related azaspiro compounds. For example, the study of the antitumor and anti-angiogenic activity of novel hydantoin derivatives, which are azaspiro bicyclic hydantoin derivatives, has been a significant area of investigation. These studies have shown promising results against various cancer cell lines and have helped in understanding the molecular mechanisms involved in their anti-proliferative effects (Basappa et al., 2009).

Corrosion Inhibition

Azaspirocyclic compounds have been studied for their potential as corrosion inhibitors, indicating their applicability in materials science and engineering. Research on spirocyclopropane derivatives, for example, has shown their effectiveness in protecting mild steel in acidic environments, showcasing the compounds' utility in industrial applications (Chafiq et al., 2020).

属性

IUPAC Name |

benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKPNJXYJKJEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide](/img/structure/B2612499.png)

![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)

![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2612509.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)

![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)